molecular formula C21H19N3O6 B2713263 ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate CAS No. 863612-58-2

ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

Katalognummer: B2713263
CAS-Nummer: 863612-58-2
Molekulargewicht: 409.398
InChI-Schlüssel: BWTCSMBWCLQQLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate” is a chemical compound with the linear formula C24H29NO5 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C24H29NO5 . The molecular weight of the compound is 411.502 .

Wissenschaftliche Forschungsanwendungen

Metabolism and Excretion Studies

  • Benzbromarone Metabolism : Benzbromarone, a uricosuric drug, undergoes complex metabolism including hydroxylation and oxidation processes, with its metabolites excreted in urine partly in a conjugated form. This study highlights the metabolic pathways of drugs with similar structural motifs, which can be crucial for understanding their pharmacokinetics and potential applications in treating conditions like hyperuricemia (Maurer & Wollenberg, 1990).

Potential for Allergic Reactions

  • Contact Dermatitis from Local Anesthetics : A report on allergic contact dermatitis following exposure to ethyl chloride and benzocaine underlines the potential for allergic reactions to ester-based local anesthetics. Such findings are essential for the development of safer pharmaceutical formulations, especially when considering novel compounds for topical application (Carazo et al., 2009).

Endocrine Disruption Concerns

  • Nonylphenol in Food : Studies on nonylphenol, an environmental contaminant with endocrine-disrupting activities, reveal its ubiquitous presence in food, raising concerns about long-term dietary exposure to such compounds. Research into similar compounds' environmental fate and biological effects is crucial for public health (Guenther et al., 2002).

Imaging Applications

  • Sigma Receptor Scintigraphy : Research on N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors highlights the potential application of benzamide derivatives in diagnostic imaging. These compounds bind to sigma receptors overexpressed in cancer cells, suggesting a research avenue for novel imaging agents (Caveliers et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-aminobenzoate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Zukünftige Richtungen

Research into similar compounds has shown potential in the field of cancer treatment. For example, a study on a new hybrid compound of chalcone-salicylate showed promising results in in silico studies for its cytotoxic activity against breast cancer . This suggests that there may be potential for future research into the compound “ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate” and its analogs in the field of cancer treatment.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate involves the reaction of 3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a deprotecting agent such as trifluoroacetic acid (TFA) to remove the protecting group and obtain the final product.", "Starting Materials": [ "3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid", "ethyl 4-aminobenzoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid (1.0 equiv) and ethyl 4-aminobenzoate (1.2 equiv) in dry dichloromethane (DCM).", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1 v/v) and stir at room temperature for 2 hours.", "Step 5: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate as a white solid." ] }

CAS-Nummer

863612-58-2

Molekularformel

C21H19N3O6

Molekulargewicht

409.398

IUPAC-Name

ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19N3O6/c1-3-30-20(27)13-7-9-14(10-8-13)23-18(25)17-12-22-21(28)24(19(17)26)15-5-4-6-16(11-15)29-2/h4-12H,3H2,1-2H3,(H,22,28)(H,23,25)

InChI-Schlüssel

BWTCSMBWCLQQLT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.